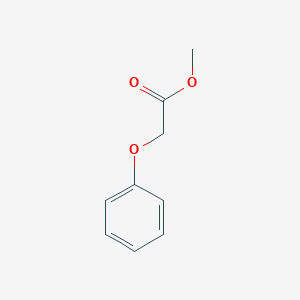

methyl 2-phenoxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCKRPHEZOHHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062161 | |

| Record name | Acetic acid, phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-23-8 | |

| Record name | Methyl 2-phenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENOXYACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENOXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9OF3328O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

methyl 2-phenoxyacetate chemical properties and structure

An In-depth Technical Guide to Methyl 2-Phenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data and experimental methodologies.

Chemical Structure and Identifiers

This compound is an aromatic compound and a methyl ester of phenoxyacetic acid. Structurally, it consists of a phenoxy group linked to the alpha-carbon of a methyl acetate moiety.[1] This structure serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Synonyms: Methyl phenoxyacetate, Phenoxyacetic acid methyl ester[2]

-

CAS Number: 2065-23-8[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Canonical SMILES: COC(=O)COC1=CC=CC=C1[2]

-

InChI: InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3[2]

-

InChIKey: BZCKRPHEZOHHBK-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at temperatures above 30°C and a white solid below this temperature.[3] It is characterized by a faint, sweet odor.[1] The compound is slightly soluble in water but soluble in many organic solvents.[1][4]

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [2] |

| Melting Point | 97 - 100 °C (Note: Conflicting data, another source states it is a liquid ≥ 30°C) | [3][4] |

| Boiling Point | 243 - 245 °C at 760 mmHg | [1][3] |

| Density | 1.149 - 1.15 g/cm³ at 18-25 °C | [3][4] |

| Refractive Index | 1.513 - 1.514 at 20 °C | [3][4] |

| Flash Point | >112 °C (>230 °F) | [3][5] |

| Water Solubility | Slightly soluble | [1][4] |

| LogP | 1.41 | [1] |

| Vapor Pressure | 0.0294 mmHg at 25°C | [1] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a phenoxide with a methyl haloacetate or the esterification of phenoxyacetic acid.

Protocol 1: Synthesis from Phenol and Methyl Bromoacetate

This method is a classic example of the Williamson ether synthesis followed by esterification in a one-pot reaction.

Methodology:

-

Phenol (9.94 g, 105.6 mmol) and methyl bromoacetate (10 mL, 105.6 mmol) are dissolved in 250 mL of acetone in a reaction flask.[3]

-

Potassium carbonate (K₂CO₃, 21.89 g, 158 mmol) and potassium iodide (KI, 5 g, 30 mmol) are added to the mixture.[3] The K₂CO₃ acts as a base to deprotonate the phenol, and KI facilitates the substitution reaction.

-

The mixture is heated to reflux and stirred overnight.[3]

-

After cooling, the solid inorganic salts are removed by filtration.[3]

-

The resulting solution is concentrated under reduced pressure to remove the acetone.[3]

-

Deionized water (200 mL) is added to the residue, and the aqueous phase is extracted three times with 50 mL portions of ethyl acetate.[3]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.[3]

-

The ethyl acetate is removed in vacuo to yield the final product, typically as a slightly yellow liquid.[3] A reported yield for this method is approximately 80%.[3]

Protocol 2: Esterification of Phenoxyacetic Acid

This protocol involves the direct esterification of phenoxyacetic acid with methanol using a solid-phase catalyst.

Methodology:

-

In a three-necked flask, add 400 g of methanol, 500 g of phenoxyacetic acid, and 2.5-9.5 g of an aluminum phosphate molecular sieve as the catalyst.[6]

-

Add 700 g of a water-entraining solvent such as benzene, toluene, or cyclohexane.[6]

-

Heat the mixture to reflux. Water produced during the esterification is removed azeotropically.[6]

-

Once the reaction is complete (as determined by monitoring, e.g., TLC or GC), the mixture is cooled.

-

The aluminum phosphate catalyst is filtered out.[6]

-

The solvent and any remaining water are removed by distillation.

-

The final product, methyl phenoxyacetate, is purified by vacuum distillation.[6]

Caption: General workflow for the synthesis of this compound.

Biological and Chemical Applications

This compound is a versatile compound with applications in several industries.

-

Pharmaceutical Synthesis: It serves as a key acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic.[3] The phenoxyacetyl side chain is crucial for the activity of certain beta-lactam antibiotics.

-

Agrochemicals: The compound is used as a herbicide.[1] Derivatives of aryloxyacetic acid are known to be inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development.[7] While specific signaling pathways for this compound are not extensively detailed, its mode of action is related to the broader class of phenoxy herbicides which can mimic plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.

-

Fragrance and Cosmetics: Due to its faint, sweet odor, it is used as a fragrance ingredient in perfumes and cosmetics.[1]

-

Chemical Intermediate: It is a building block for producing other chemicals, such as 2-phenoxy-ethanol, through reduction of the ester group.[1]

Safety and Handling

Hazard Identification:

-

May cause skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]

This guide provides a detailed overview of this compound, summarizing its chemical properties, synthesis, and applications for a technical audience. The provided protocols and data are intended to support further research and development activities involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]

- 4. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]

- 6. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 7. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]

The Biological Activity of Methyl 2-Phenoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenoxyacetate is a chemical compound with the formula C₉H₁₀O₃. While it finds application as a fragrance ingredient and a solvent, its primary significance in a biological context often relates to its role as a synthetic intermediate or a pro-drug for phenoxyacetic acid and its derivatives. The biological activities associated with the phenoxyacetate scaffold are diverse, ranging from herbicidal to potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities related to this compound, focusing on its synthesis, mechanisms of action, and the experimental protocols used for its evaluation. Due to the limited direct research on this compound's biological effects, this guide draws extensively from the well-documented activities of the broader class of phenoxyacetic acid derivatives.

Introduction

This compound is a methyl ester of phenoxyacetic acid. Structurally, it consists of a phenoxy group attached to a methyl acetate moiety.[1][2] While it is used in the fragrance and cosmetics industry, its biological significance is most prominently observed through its relationship with phenoxyacetic acid, a precursor to a class of synthetic auxin herbicides.[3][4][5] This guide will explore the synthesis of this compound and delve into the biological activities associated with the phenoxyacetate chemical class, including their herbicidal, potential anticancer, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, where a phenoxide reacts with a methyl haloacetate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenol

-

Methyl chloroacetate[6]

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve phenol and methyl chloroacetate in acetone.

-

Add potassium carbonate to the mixture.

-

Reflux the mixture with stirring for several hours.

-

After cooling, filter the mixture to remove inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain this compound.

A variation of this synthesis involves reacting sodium phenolate with sodium chloroacetate in water, followed by esterification.[4]

Figure 1: Synthesis of this compound.

Biological Activities

The biological activities of compounds containing the phenoxyacetate moiety are broad. While specific data for this compound is scarce, it is often considered in the context of its hydrolysis product, phenoxyacetic acid, and its more complex derivatives.

Herbicidal Activity

The most well-documented biological activity of the phenoxyacetate class is their herbicidal effect. Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are synthetic auxins.[3][7] They mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in broadleaf weeds.[3] It is plausible that this compound can be hydrolyzed in planta to phenoxyacetic acid, which may then exert a weak auxin-like effect.

Synthetic auxins like phenoxyacetic acids disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways. This leads to epinastic responses, stem curling, and ultimately, plant death. The signaling cascade involves the perception of the auxin signal by receptors, leading to downstream changes in gene expression that regulate cell division, expansion, and differentiation.

Figure 2: Simplified Auxin Signaling Pathway.

This classic bioassay measures the ability of a compound to induce curvature in oat coleoptiles, a characteristic response to auxins.

Materials:

-

Oat (Avena sativa) seedlings, etiolated

-

Test compound solution (this compound) at various concentrations

-

Indole-3-acetic acid (IAA) standard solutions

-

Agar blocks

-

Microscope slides

-

Goniometer or protractor

Procedure:

-

Germinate oat seeds in the dark to obtain etiolated coleoptiles.

-

Decapitate the coleoptiles to remove the natural source of auxin.

-

Prepare agar blocks containing known concentrations of the test compound and IAA standards.

-

Place an agar block asymmetrically on the cut surface of each decapitated coleoptile.

-

Incubate the coleoptiles in the dark in a humid environment.

-

After a set period (e.g., 90-120 minutes), measure the angle of curvature of the coleoptiles.

-

Construct a standard curve of curvature angle versus IAA concentration.

-

Determine the auxin-like activity of the test compound by comparing its induced curvature to the standard curve.

Figure 3: Workflow for Avena Coleoptile Curvature Test.

Potential Anticancer Activity

Several studies have investigated the anticancer properties of phenoxyacetic acid derivatives. For instance, certain derivatives have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[8][9] The proposed mechanisms often involve the induction of apoptosis. While no direct studies on this compound have been prominently reported, the activity of its derivatives suggests a potential area for future investigation.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Normal cell line (for selectivity assessment)

-

Cell culture medium and supplements

-

This compound solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9]

Potential Anti-inflammatory Activity

Phenoxyacetic acid derivatives have also been explored for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10]

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

A suitable buffer system

-

A method for detecting prostaglandin production (e.g., ELISA or spectrophotometry)

Procedure:

-

Pre-incubate the COX enzyme with the test compound or a known inhibitor (control) in the buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction.

-

Quantify the amount of prostaglandin produced.

-

Calculate the percentage of COX inhibition by the test compound and determine the IC₅₀ value.

Quantitative Data

As of the latest literature review, there is a notable absence of specific quantitative biological activity data (e.g., IC₅₀, EC₅₀, MIC) for this compound itself in publicly available databases. The majority of published research focuses on more complex derivatives of phenoxyacetic acid. The table below is presented as a template for future research, illustrating the type of data that would be valuable to collect.

| Biological Activity | Assay | Target/Cell Line | IC₅₀ / EC₅₀ / MIC | Reference |

| Herbicidal | Avena Coleoptile Curvature | Avena sativa | Data not available | - |

| Cytotoxicity | MTT Assay | HepG2 | Data not available | - |

| Cytotoxicity | MTT Assay | MCF-7 | Data not available | - |

| Anti-inflammatory | COX-1 Inhibition | Purified Enzyme | Data not available | - |

| Anti-inflammatory | COX-2 Inhibition | Purified Enzyme | Data not available | - |

| Antimicrobial | Broth Microdilution | E. coli | Data not available | - |

| Antimicrobial | Broth Microdilution | S. aureus | Data not available | - |

Conclusion

This compound is a compound whose biological significance is primarily understood through the activities of its parent compound, phenoxyacetic acid, and its more complex derivatives. Its role as a synthetic precursor in the development of herbicides is well-established, with the mechanism of action being the mimicry of the plant hormone auxin. While phenoxyacetic acid derivatives have shown promise in preclinical studies for anticancer and anti-inflammatory activities, there is a clear need for direct investigation into the biological effects of this compound itself. The experimental protocols detailed in this guide provide a framework for such future research, which would be invaluable in fully elucidating the biological activity profile of this compound and its potential applications in drug development and other life sciences.

References

- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Methyl 2-Phenoxyacetate in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxyacetate is a synthetic auxin herbicide belonging to the phenoxycarboxylic acid class. These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth, which ultimately results in the death of susceptible species.[1][2][3] Primarily effective against broadleaf weeds, this compound is a valuable tool in agriculture for selective weed control in grass crops.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound in plants, including the signaling pathways, quantitative data on auxin activity, and detailed experimental protocols for its study.

Molecular Mechanism of Action

The herbicidal activity of this compound is a consequence of its ability to disrupt the tightly regulated endogenous auxin signaling pathways. By acting as an IAA mimic, it leads to a continuous and excessive stimulation of auxin-responsive genes, overwhelming the plant's natural hormonal balance.[2][4]

The Auxin Signaling Pathway

The canonical auxin signaling pathway involves a sophisticated system of receptors, transcriptional repressors, and response factors that modulate gene expression. The key components of this pathway are:

-

Auxin Receptors: The primary auxin receptors are members of the F-box protein family, most notably TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its homologs, the AFBs (AUXIN SIGNALING F-BOX).[2] These proteins are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

-

Aux/IAA Repressors: In the absence of high auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[5][6]

-

Auxin Response Factors (ARFs): ARFs are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their transcription.[5][6]

This compound, like other synthetic auxins, initiates a signaling cascade by binding to the TIR1/AFB receptors. This binding event promotes the interaction between the TIR1/AFB complex and the Aux/IAA repressor proteins. Consequently, the Aux/IAA proteins are polyubiquitinated by the SCFTIR1/AFB complex and subsequently targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a wide array of auxin-responsive genes. This leads to a cascade of downstream effects, including uncontrolled cell division and elongation.[5][6]

Downstream Physiological Effects

The overexpression of auxin-responsive genes leads to a variety of physiological disruptions, including:

-

Uncontrolled Cell Elongation and Division: This results in abnormal growth, such as twisting of stems and leaves (epinasty), and callus formation.[1][7]

-

Ethylene Production: Synthetic auxins can stimulate the production of the gaseous plant hormone ethylene, which can contribute to the epinastic symptoms and senescence.[1]

-

Disruption of Nucleic Acid and Protein Metabolism: The sustained high levels of auxin signaling interfere with normal cellular processes, including nucleic acid metabolism and protein synthesis.[1]

-

Inhibition of Root Growth: While promoting shoot growth at low concentrations, high concentrations of auxins are inhibitory to root elongation.

Quantitative Data

Table 1: Receptor Binding Affinity of a Typical Synthetic Auxin

| Compound | Receptor | Binding Affinity (Kd) | Method |

| Synthetic Auxin | TIR1 | 10-100 nM | Surface Plasmon Resonance |

| Natural Auxin (IAA) | TIR1 | 20-50 nM | Surface Plasmon Resonance |

Table 2: Dose-Response for a Typical Synthetic Auxin on Root Elongation in Arabidopsis thaliana

| Concentration (µM) | Root Elongation Inhibition (%) |

| 0.01 | 15 ± 5 |

| 0.1 | 45 ± 8 |

| 1 | 85 ± 10 |

| 10 | 98 ± 2 |

| EC50 | ~0.15 µM |

Table 3: Fold Change in Auxin-Responsive Gene Expression in Arabidopsis thaliana Seedlings Treated with a Typical Synthetic Auxin

| Gene | Time Point (hours) | Fold Change | Method |

| IAA1 | 1 | 15.2 ± 2.1 | qRT-PCR |

| GH3.3 | 1 | 25.8 ± 3.5 | qRT-PCR |

| SAUR-AC1 | 1 | 50.1 ± 6.7 | qRT-PCR |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Root Elongation Assay in Arabidopsis thaliana

Objective: To determine the dose-response effect of this compound on primary root growth.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

Petri dishes (100 mm)

-

This compound stock solution (10 mM in DMSO)

-

Growth chamber (22°C, 16h light/8h dark cycle)

-

Stereomicroscope with a calibrated eyepiece or image analysis software

Methodology:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse five times with sterile distilled water.

-

Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 48 hours for stratification.

-

Pipette the seeds onto square Petri dishes containing MS medium.

-

-

Treatment Application:

-

Prepare MS medium containing a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) by adding the appropriate volume of the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Place the seeds on the surface of the solidified medium.

-

-

Growth and Measurement:

-

Seal the Petri dishes with breathable tape and place them vertically in a growth chamber.

-

After 5-7 days, photograph the plates.

-

Measure the length of the primary root for at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

-

-

Data Analysis:

-

Calculate the average root length and standard deviation for each treatment.

-

Express the root length as a percentage of the control (0 µM treatment).

-

Plot the percentage of root elongation inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

Objective: To quantify the change in expression of auxin-responsive genes in response to this compound treatment.

Materials:

-

Arabidopsis thaliana (Col-0) seedlings (7-10 days old)

-

Liquid MS medium

-

This compound stock solution (10 mM in DMSO)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

qRT-PCR instrument

-

Primers for target genes (IAA1, GH3.3, SAUR-AC1) and a reference gene (ACTIN2)

Methodology:

-

Plant Treatment:

-

Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.

-

Add this compound to the liquid medium to a final concentration of 1 µM. Use a DMSO-only treatment as a control.

-

Incubate the seedlings for a specific time course (e.g., 0, 1, 3, 6 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the seedlings at each time point, blot dry, and immediately freeze in liquid nitrogen.

-

Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Perform the qRT-PCR using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

-

Include no-template controls for each primer pair.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Calculate the fold change in gene expression for the this compound-treated samples relative to the control samples.

-

Protocol 3: Ethylene Production Measurement

Objective: To measure the rate of ethylene production from plant tissue treated with this compound.

Materials:

-

Plant tissue (e.g., leaf discs, whole seedlings)

-

Gas-tight vials with septa

-

This compound solution

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoionization detector (PID), and a suitable column (e.g., alumina)

-

Gas-tight syringe

Methodology:

-

Sample Preparation and Treatment:

-

Excise plant tissue (e.g., 1 cm diameter leaf discs) and place them in a gas-tight vial containing a small amount of buffer or water.

-

Add this compound to the desired final concentration. Include a control treatment without the herbicide.

-

Seal the vials with septa.

-

-

Incubation:

-

Incubate the vials under controlled light and temperature conditions for a specific period (e.g., 4-24 hours).

-

-

Gas Sampling and Analysis:

-

Using a gas-tight syringe, withdraw a sample of the headspace gas from each vial through the septum.

-

Inject the gas sample into the GC.

-

The GC will separate the gases, and the detector will quantify the amount of ethylene.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ethylene gas.

-

Calculate the concentration of ethylene in the headspace of each vial based on the standard curve.

-

Express the ethylene production rate as nL per gram of fresh weight per hour (nL g-1 h-1).

-

Visualizations

Signaling Pathway Diagram

Caption: The signaling pathway of this compound in plants.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing this compound's effects.

References

- 1. Reporters for sensitive and quantitative measurement of auxin response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genome-Wide Identification, Expression, and Interaction Analysis of the Auxin Response Factor and AUX/IAA Gene Families in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-Phenoxyacetate: A Comprehensive Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxyacetate, a versatile organic compound, serves as a crucial building block in a wide array of applications, spanning from agriculture to pharmaceuticals. Its chemical structure, featuring a phenoxy group attached to a methyl acetate moiety, allows for diverse chemical modifications, leading to a broad spectrum of biologically active molecules. This technical guide provides an in-depth review of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of this compound

The synthesis of this compound is well-established and can be achieved through several methods. The most common laboratory-scale synthesis involves the Williamson ether synthesis, where phenol is reacted with a haloacetate ester in the presence of a base.

Experimental Protocols for Synthesis

Method 1: Williamson Ether Synthesis [1]

This method involves the reaction of phenol with methyl chloroacetate or methyl bromoacetate.

-

Materials:

-

Phenol

-

Methyl chloroacetate (or methyl bromoacetate)

-

Potassium carbonate (K₂CO₃)

-

Acetone (solvent)

-

Potassium iodide (KI, catalyst - optional)

-

-

Procedure:

-

Dissolve phenol and methyl chloroacetate in acetone in a round-bottom flask.

-

Add potassium carbonate to the mixture. Potassium carbonate acts as a base to deprotonate the phenol.

-

Add a catalytic amount of potassium iodide (optional, but can increase the reaction rate with chloroacetate).

-

Reflux the mixture with stirring for several hours (typically 10-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and unreacted phenol.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

-

Method 2: Esterification of Phenoxyacetic Acid [2]

This method involves the esterification of phenoxyacetic acid with methanol.

-

Materials:

-

Phenoxyacetic acid

-

Methanol

-

A strong acid catalyst (e.g., sulfuric acid) or a solid acid catalyst (e.g., aluminum phosphate molecular sieve).

-

A suitable solvent (e.g., toluene or hexane) to facilitate azeotropic removal of water.

-

-

Procedure (using a solid acid catalyst):

-

In a three-necked flask equipped with a reflux condenser and a Dean-Stark trap, add phenoxyacetic acid, methanol, the aluminum phosphate molecular sieve catalyst, and toluene.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or by the amount of water collected.

-

Once the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Remove the solvent and excess methanol by distillation.

-

Purify the resulting this compound by vacuum distillation.

-

Applications of this compound and Its Derivatives

This compound is a key intermediate in the synthesis of a variety of commercially important products.

Agrochemicals

The most significant application of phenoxyacetic acid derivatives is in the agricultural sector as herbicides. While this compound itself is not typically used directly as a herbicide, its derivatives are potent and widely used.

Mechanism of Action: Auxin Mimicry

Phenoxy herbicides, such as 2,4-D and MCPA (which are derivatives of phenoxyacetic acid), act as synthetic auxins.[3][4] Auxins are a class of plant hormones that regulate cell growth and development. At high concentrations, these synthetic auxins disrupt the normal hormonal balance in broadleaf plants, leading to uncontrolled, unsustainable growth and ultimately, plant death.[3][4] Grasses are generally resistant to these herbicides at typical application rates.

The signaling pathway for auxin action involves the perception of the auxin signal by receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[5][6][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-Phenoxyacetate: A Versatile Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxyacetate is a versatile and economically significant building block in organic synthesis, prized for its utility in constructing a diverse array of more complex molecules. Its structure, which combines a phenoxy group with a methyl ester, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to support researchers in leveraging this valuable synthetic intermediate.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or crystalline solid with the chemical formula C₉H₁₀O₃.[1][2] It is soluble in many organic solvents but only slightly soluble in water.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [3] |

| CAS Number | 2065-23-8 | [1][3] |

| Appearance | Colorless to pale yellow liquid or crystal | [1][2] |

| Boiling Point | 243-245 °C at 760 mmHg | [4][5] |

| Melting Point | 245 °C | [4] |

| Density | 1.149 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.514 at 20 °C | [6] |

| Solubility | Slightly soluble in water | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals/Features | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, methylene protons, and methyl protons. | [7][8] |

| ¹³C NMR (in CDCl₃) | Resonances for carbonyl carbon, aromatic carbons, methylene carbon, and methyl carbon. | [7] |

| IR (liquid film) | Characteristic absorptions for C=O stretching, C-O stretching, and aromatic C-H stretching. | [7] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 166. | [3][7] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Williamson ether synthesis followed by esterification, or a direct Williamson ether synthesis using a chloroacetate ester.

Williamson Ether Synthesis of Phenoxyacetic Acid

This two-step method first involves the synthesis of phenoxyacetic acid from phenol and chloroacetic acid, followed by esterification.

Experimental Protocol: Synthesis of Phenoxyacetic Acid

-

In a round-bottom flask, dissolve 4 g of potassium hydroxide (KOH) in 8 mL of water.[9]

-

Add 2 g of phenol to the flask and swirl until a homogenous solution is formed.[9]

-

Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in a separate beaker under an ice water bath. Adjust the pH to 8-9 with a 30% sodium hydroxide (NaOH) solution to obtain a sodium chloroacetate solution.[10]

-

Add the sodium chloroacetate solution to the phenoxide solution.[10]

-

Heat the mixture to reflux at approximately 102 °C for 5 hours.[10]

-

After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 M hydrochloric acid (HCl), which will precipitate the phenoxyacetic acid.[10]

-

Filter the white precipitate, wash with dilute HCl, and dry. The crude product can be recrystallized from hot water to yield pure phenoxyacetic acid. A typical yield is around 75%.[10]

Esterification of Phenoxyacetic Acid

Experimental Protocol: Synthesis of this compound

-

In a three-necked flask, add 500 g of phenoxyacetic acid, 400 g of methanol, and 700 g of a suitable solvent like toluene or hexane.[11]

-

Add 2.5-9.5 g of an aluminum phosphate molecular sieve as a catalyst.[11]

-

Heat the mixture to reflux. During the reaction, methanol and a portion of the solvent can be removed by dehydration.[11]

-

After the reaction is complete (typically monitored by TLC), filter out the catalyst.[11]

-

The filtrate is then subjected to vacuum distillation to remove the solvent and any unreacted starting materials, yielding the final product, methyl phenoxyacetate. This method can produce the product with a purity of over 99%.[11]

Key Reactions of this compound

This compound serves as a versatile building block for a variety of chemical transformations.

Hydrolysis

The ester group can be easily hydrolyzed to yield phenoxyacetic acid, which is itself a valuable intermediate.

Experimental Protocol: Hydrolysis of this compound

-

To a solution of this compound in a suitable solvent such as methanol, add an aqueous solution of a strong base like sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the phenoxyacetic acid.

-

The solid product can then be collected by filtration, washed with water, and dried.

Amidation

This compound can react with amines to form the corresponding amides. This is a common step in the synthesis of various biologically active molecules.

Use in the Synthesis of Bioactive Molecules

Phenoxyacetic acid derivatives are key components in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow: Synthesis of a Celecoxib Analog

Caption: Synthesis of a Celecoxib Analog.

A general strategy for synthesizing celecoxib analogs involves the condensation of a 1,3-diketone intermediate with a substituted hydrazine to form the pyrazole core. The phenoxyacetic acid moiety can be introduced at various stages, often by reacting a precursor with a phenoxyacetyl chloride. The inhibitory activities of some phenoxyacetic acid derivatives against COX enzymes are presented in Table 3.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference(s) |

| 5c | - | - | 111.53 | [12] |

| 5d | - | - | - | [12] |

| 5f | - | 0.06 ± 0.01 | 133.34 | [12] |

| 7b | - | - | - | [12] |

| 10c | - | 0.07 ± 0.01 | - | [12] |

| 10f | - | 0.06 ± 0.01 | - | [12] |

| Celecoxib (Reference) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | [12] |

| Mefenamic Acid (Reference) | 29.9 ± 0.09 | 1.98 ± 0.02 | - | [12] |

COX-2 Signaling Pathway

Caption: Simplified COX-2 Signaling Pathway.

This compound, or more commonly its corresponding acid chloride (phenoxyacetyl chloride), is a key precursor in the synthesis of the carbacephem antibiotic, loracarbef.[6] The phenoxyacetyl side chain is crucial for the antibiotic's activity.

Bacterial Cell Wall Synthesis and Inhibition by β-Lactams

Caption: Bacterial Cell Wall Synthesis Inhibition.

Conclusion

This compound is a foundational building block in organic synthesis, offering a gateway to a wide range of more complex and valuable molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for chemists in academia and industry. The applications of this compound in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and antibiotics, underscore its importance in drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols and insights into the biological relevance of its derivatives, to aid researchers in harnessing the full potential of this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]

- 5. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]

- 6. フェノキシ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. Methyl phenoxyacetate(2065-23-8) 1H NMR spectrum [chemicalbook.com]

- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 10. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of Methyl 2-Phenoxyacetate

This technical guide provides a comprehensive overview of the solubility and stability of this compound. The information is curated for researchers, scientists, and professionals involved in drug development and other fields where this compound may be utilized.

Introduction

This compound (CAS No. 2065-23-8) is an organic compound with applications as a herbicide, in the fragrance industry, and as an intermediate in organic synthesis.[1][2] A thorough understanding of its solubility and stability is crucial for its formulation, storage, and application. This guide summarizes available data, provides detailed experimental protocols for its characterization, and presents logical workflows for these investigations.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and environmental fate.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Compound |

| Water | 25 | ~0.401 (4006 mg/L, estimated) | This compound |

| Water | 25 | Slightly soluble/Insoluble | This compound |

| Water | 25 | Limited/Poorly soluble | Ethyl phenoxyacetate[3] |

| Water | 25 | 0.207 (2070 mg/L) | Methyl phenylacetate[4][5] |

| Alcohol | Ambient | Soluble | This compound |

| Ethanol | Ambient | Soluble | Ethyl phenoxyacetate[3] |

| 60% Ethanol | Ambient | 1 mL in 6 mL | Methyl phenylacetate[6] |

| Diethyl Ether | Ambient | Soluble | Ethyl phenoxyacetate[3] |

| Acetone | Ambient | Soluble | Ethyl phenoxyacetate[3] |

| Organic Solvents | Ambient | Soluble | This compound[2] |

| Organic Solvents | Ambient | Very soluble | Methyl phenylacetate[4][7] |

Experimental Protocol for Solubility Determination (OECD 105 Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 105, "Water Solubility" (Flask Method), and can be applied to other solvents.[3][8]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preliminary Test:

-

Add approximately 0.1 g of this compound to 10 mL of the solvent in a flask.

-

Shake at room temperature for 24 hours.

-

Visually inspect for undissolved particles. If the substance dissolves completely, repeat with a larger amount until saturation is evident. This helps to estimate the amount of substance needed for the definitive test.

-

-

Definitive Test:

-

Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent in a flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration does not change significantly between time points).

-

After reaching equilibrium, allow the mixture to stand at the test temperature to allow for the separation of undissolved solid.

-

Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the separation method does not alter the concentration or temperature of the sample.

-

Accurately dilute the saturated solution with the solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Calculate the solubility in g/100 mL or other appropriate units.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound using the flask method.

Stability Profile

The stability of this compound is a critical parameter for determining its shelf-life, storage conditions, and potential degradation pathways.

General Stability and Degradation

-

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield phenoxyacetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

-

Thermal Stability: Esters are generally stable at ambient temperatures but can undergo thermal decomposition at elevated temperatures.[9][10]

-

Photostability: Phenoxyacetic acid herbicides and their derivatives can undergo photodegradation in the presence of light.[11][12]

Quantitative Stability Data

Specific kinetic data for the degradation of this compound is scarce. The following table provides a summary of expected stability characteristics and data for related compounds.

| Condition | Parameter | Observation/Data | Compound |

| Hydrolysis | General | Susceptible to acid and base-catalyzed hydrolysis. | Esters in general |

| Neutral Hydrolysis | Generally slow for simple esters at ambient temperature. | Esters in general | |

| Alkaline Hydrolysis | The reaction is typically second-order. | Ethyl acetate[13] | |

| Thermal Stability | General | Stable at ambient temperatures. | Esters in general[9] |

| Decomposition | Aromatic esters generally degrade completely by 350 °C.[9] | Aromatic esters | |

| Photostability | General | Subject to photodegradation. | Phenoxyacetic acid herbicides[11] |

| Half-life | Vapor-phase 2,4-D has an estimated atmospheric half-life of about 19 hours due to reaction with hydroxyl radicals.[11] | 2,4-D (structurally related) |

Experimental Protocols for Stability Testing

The following protocols are based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[7]

Objective: To evaluate the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable co-solvent

-

Temperature-controlled chambers or water baths

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Prepare solutions of this compound in the different buffer solutions. A small amount of a co-solvent like acetonitrile may be used to ensure initial dissolution, but its concentration should be kept low.

-

Store the solutions in sealed containers at a constant temperature (e.g., 25 °C and an accelerated temperature like 40 °C).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.

-

Immediately quench any further reaction if necessary (e.g., by neutralization or dilution in a cold mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products (e.g., phenoxyacetic acid).

-

Plot the concentration of this compound versus time for each pH and temperature.

-

Determine the degradation kinetics (e.g., first-order or pseudo-first-order) and calculate the rate constant (k) and half-life (t½) at each condition.

Objective: To assess the effect of light on the stability of this compound.[4][5]

Materials:

-

This compound (as a solid or in solution)

-

Photostability chamber equipped with a light source that meets ICH Q1B requirements (a cool white fluorescent lamp and a near-UV lamp).

-

Control samples protected from light (e.g., wrapped in aluminum foil).

-

Transparent containers (e.g., quartz cuvettes or glass vials).

-

HPLC-UV or other suitable analytical instrument.

Procedure:

-

Expose samples of this compound (solid and/or in solution) to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Simultaneously, store control samples under the same conditions but protected from light.

-

At the end of the exposure period, analyze both the exposed and control samples for any changes in physical properties (e.g., appearance, color) and for the assay of this compound and the formation of degradation products using a validated stability-indicating HPLC method.

-

Compare the results from the exposed and control samples to determine the extent of photodegradation.

Workflow for Stability Testing:

Caption: General workflow for conducting stability studies on this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided information on related compounds and the detailed experimental protocols based on international guidelines offer a robust framework for its characterization. For researchers and professionals in drug development and other scientific fields, these methodologies will be instrumental in generating the necessary data for formulation development, stability assessment, and regulatory submissions. Further experimental work is encouraged to establish a more complete and specific physicochemical profile of this compound.

References

- 1. ethyl phenoxyacetate, 2555-49-9 [thegoodscentscompany.com]

- 2. 2-Methyl-4-chlorophenoxyacetic acid CAS#: 94-74-6 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. alignchemical.com [alignchemical.com]

- 5. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 6. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl phenyl acetate | 101-41-7 | Methyl A-toluate; Methyl benzylformate [ottokemi.com]

- 8. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM | MDPI [mdpi.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. personal.colby.edu [personal.colby.edu]

Methyl 2-Phenoxyacetate: A Toxicological Profile and Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxyacetate is a chemical compound with applications as a herbicide, in the fragrance and flavor industry, and as a synthetic building block for pharmaceuticals and agrochemicals.[1][2][3][4] Despite its industrial use, a comprehensive public toxicological profile for this compound is notably absent. Multiple sources indicate that the toxicological properties of this substance have not been fully investigated, presenting a significant data gap for a complete risk assessment.[5] This technical guide synthesizes the currently available safety and hazard information for this compound, identifies the critical missing data, and outlines the standard experimental protocols that would be necessary to establish a thorough toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2065-23-8 | [5][6] |

| Molecular Formula | C₉H₁₀O₃ | [5][6] |

| Molecular Weight | 166.18 g/mol | [5][6] |

| Appearance | Colorless to slightly yellow liquid; white solid below 30°C | [4][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2][5] |

| Boiling Point | 245 °C at 760 mmHg | [2] |

| Density | 1.15 g/cm³ (at 18 °C) | [5] |

Hazard Identification and Safety

The primary hazards identified for this compound are related to irritation.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [6] |

Standard safety precautions when handling this compound include using personal protective equipment such as gloves, safety goggles, and respiratory protection, and ensuring adequate ventilation.[5][7] In case of exposure, immediate flushing of the affected area with water is recommended, and medical attention should be sought.[5]

Toxicological Data: A Landscape of Gaps

A thorough review of publicly available literature and safety data sheets reveals a significant lack of quantitative toxicological data for this compound. Key toxicological endpoints have not been determined, as summarized in Table 3.

Table 3: Summary of Available and Missing Toxicological Data

| Toxicological Endpoint | Data Availability | Reference(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Determined | [8] |

| Skin Corrosion/Irritation | Causes skin irritation | [6][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [6][7] |

| Respiratory or Skin Sensitization | No Information Available | [7] |

| Germ Cell Mutagenicity | No Information Available | [7] |

| Carcinogenicity | Not Considered Carcinogenic (Basis for conclusion not provided) | [7] |

| Reproductive Toxicity | No Information Available | - |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No Information Available | - |

| Aspiration Hazard | No Information Available | [7] |

Bridging the Data Gaps: Recommended Experimental Protocols

To establish a comprehensive toxicological profile for this compound, a suite of standardized in vitro and in vivo studies would be required. The following sections detail the general methodologies for these key experiments.

Acute Toxicity Testing

The experimental workflow for determining acute toxicity is outlined below.

Caption: Workflow for Acute Toxicity Testing.

Methodology:

-

Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50) following oral, dermal, or inhalation exposure.

-

Animal Model: Typically rats or mice.

-

Procedure: A single high dose of this compound would be administered to animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed.

-

Guidelines: OECD Test Guidelines 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity).

Genotoxicity Assays

A standard battery of tests is required to assess the genotoxic potential of a substance.

Caption: Standard Genotoxicity Assay Battery.

Methodologies:

-

Ames Test (OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Micronucleus Test (OECD 487): Mammalian cells are exposed to this compound to assess for the presence of micronuclei, which are indicative of chromosomal damage.

-

In Vivo Comet Assay: This assay would be conducted in a rodent model to detect DNA strand breaks in cells from various organs, providing a more comprehensive picture of potential genotoxicity in a whole organism.[9][10]

Reproductive and Developmental Toxicity Screening

To evaluate the potential effects on reproductive function and developing offspring, a screening study is an essential first step.

Caption: Workflow for Reproductive Toxicity Screening.

Methodology (Based on OECD Guideline 421):

-

Objective: To provide an initial assessment of potential effects on male and female reproductive performance and on the development of offspring.[11]

-

Animal Model: Typically rats.

-

Procedure: Male and female animals are dosed with this compound for a period before mating, during mating, and for females, throughout gestation and lactation. Endpoints such as fertility, gestation length, litter size, and offspring survival and growth are evaluated.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets for the toxicity of this compound in mammals are not well-defined, its use as a herbicide suggests a mechanism related to auxin activity in plants.[3] Auxin-type herbicides mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of the plant. In mammals, high doses of some phenoxy herbicides have been associated with a range of effects, but a clear signaling pathway for this compound has not been elucidated. Further research would be required to investigate potential pathways, which might include oxidative stress, endocrine disruption, or other cellular processes.

Conclusion

The toxicological profile of this compound is incomplete, with significant data gaps for key endpoints such as acute toxicity, genotoxicity, and reproductive toxicity. The available information indicates that it is an irritant to the skin, eyes, and respiratory system. To conduct a thorough risk assessment for human health and the environment, a comprehensive set of toxicological studies following established international guidelines is necessary. The experimental workflows outlined in this guide provide a roadmap for generating the data required to fill the existing knowledge gaps. Researchers and drug development professionals should exercise caution when handling this compound, adhering to all recommended safety precautions, until a more complete toxicological profile is established.

References

- 1. This compound | High-Purity | For RUO [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]

- 4. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]

- 5. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. nationalacademies.org [nationalacademies.org]

methyl 2-phenoxyacetate use as a fragrance ingredient

An In-depth Technical Guide on Methyl 2-Phenoxyacetate for Fragrance Applications

Introduction

This compound (CAS No. 2065-23-8) is an aromatic ester with the chemical formula C₉H₁₀O₃.[1][2] It is a colorless to pale yellow liquid at temperatures above 30°C and a white solid below this temperature.[3] While it is utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its application as a fragrance ingredient is subject to some debate.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and safety evaluation, tailored for researchers and professionals in the chemical and fragrance industries.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 2065-23-8 | [1][2][4][5] |

| Molecular Formula | C₉H₁₀O₃ | [1][4][5] |

| Molecular Weight | 166.17 g/mol | [2][4][6] |

| Appearance | Clear colorless to pale yellow liquid (≥ 30°C) or white solid (< 30°C) | [1][3] |

| Boiling Point | 243 °C to 245 °C at 760 mmHg | [1][7] |

| Density | 1.149 g/mL at 25 °C | [3][6] |

| Specific Gravity | 1.147 to 1.151 @ 20.00 °C | [4] |

| Refractive Index | 1.514 to 1.517 @ 20.00 °C | [4][6] |

| Flash Point | 235.00 °F (112.78 °C) TCC | [4] |

| Vapor Pressure | 0.0294 mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |

| LogP | 1.41 | [1] |

| EINECS Number | 218-176-4 | [1][2][4] |

Olfactive Profile and Use in Fragrance

This compound is noted for having a faint, sweet odor.[1] It is listed as a fragrance and flavor ingredient in some chemical databases.[1] However, other industry resources explicitly state a recommendation for "not for fragrance use".[4] This suggests that while it may possess aromatic properties, its primary application is not in perfumery, possibly due to stability, performance, or safety considerations that favor other materials. Its main utility lies in serving as a precursor or building block for more complex molecules in the pharmaceutical and agrochemical sectors.[1] For instance, it has been used as an acylating agent in the synthesis of the antibiotic loracarbef.[3][6]

Synthesis of this compound

This compound is typically synthesized via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, where a phenoxide ion reacts with a methyl haloacetate. Several laboratory-scale protocols have been documented.

Experimental Protocol 1: Synthesis using Methyl Bromoacetate

This protocol utilizes methyl bromoacetate and phenol in the presence of potassium carbonate and potassium iodide.[3]

Reagents and Materials:

-

Methyl bromoacetate (10 mL, 105.6 mmol)

-

Phenol (9.9380 g, 105.6 mmol)

-

Potassium carbonate (K₂CO₃) (21.89 g, 158 mmol)

-

Potassium iodide (KI) (5 g, 30 mmol)

-

Acetone (250 mL)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl bromoacetate and phenol in 250 mL of acetone in a reaction flask.

-

Add potassium carbonate and potassium iodide to the mixture.

-

Heat the mixture to reflux with stirring and maintain for 12 hours (overnight).

-

After cooling, filter the mixture to remove solid inorganic salts.

-

Concentrate the resulting solution in vacuo to remove the acetone.

-

Add 200 mL of deionized water to the residue.

-

Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the ethyl acetate in vacuo to yield the final product as a slightly yellow liquid (reported yield: 80%).[3]

Experimental Protocol 2: Synthesis using Methyl Chloroacetate

This method employs methyl chloroacetate as the alkylating agent.[1][3]

Reagents and Materials:

-

Phenol (9.4 g)

-

Methyl chloroacetate (11.9 g)

-

Potassium carbonate (K₂CO₃) (20.7 g)

-

N,N-dimethylformamide (DMF) (100 µL)

-

Ice water

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve phenol in DMF and sequentially add methyl chloroacetate and potassium carbonate.

-

Heat the reaction mixture to 50 °C and stir continuously for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 300 mL of ice water to the reaction system.

-

Extract the aqueous phase twice with 200 mL of ethyl acetate.

-

Combine the organic phases and wash three times with 400 mL of saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the residue by silica gel column chromatography to obtain the final product (reported yield: 92.0%).[3]

Caption: General experimental workflow for the synthesis and purification of this compound.

Safety and Regulatory Information

A comprehensive safety assessment is critical for any chemical ingredient. While a specific, detailed toxicological report from bodies like the Research Institute for Fragrance Materials (RIFM) for this compound was not found in the public domain, GHS hazard classifications provide initial guidance. The general workflow for a fragrance ingredient safety assessment involves a battery of tests and data analysis, often using read-across data from structurally similar molecules.[8][9]

GHS Hazard Information

| Hazard Code | Description | Reference(s) |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Precautionary Statements: Users should adhere to standard laboratory safety protocols, including wearing personal protective equipment (gloves, eye protection) to avoid skin and eye contact.[4][6] Standard precautionary statements include S24/25 (Avoid contact with skin and eyes) and S02 (Keep out of the reach of children).[4]

Caption: Logical workflow for a typical fragrance ingredient safety and risk assessment process.

Regulatory Status

This compound is listed on several chemical inventories, including the TSCA (Toxic Substances Control Act) in the US and is registered under REACH in Europe.[2][4] This indicates its use in industrial applications is regulated.

Conclusion